molecular formula C13H16N4 B11876784 2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine CAS No. 95690-34-9

2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine

Cat. No.: B11876784
CAS No.: 95690-34-9
M. Wt: 228.29 g/mol
InChI Key: HISMTXGYUACHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine typically involves the formation of the spirocyclic core followed by the introduction of the pyridine and diazaspiro moieties. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its biological activities.

    1H-Pyrazolo[3,4-b]pyridine: A bicyclic compound with potential biomedical applications.

    2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: A compound with a similar spirocyclic structure and biological relevance.

Uniqueness

2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery.

Properties

CAS No.

95690-34-9

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

2-pyridin-2-yl-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine

InChI

InChI=1S/C13H16N4/c14-12-13(7-3-1-4-8-13)17-11(16-12)10-6-2-5-9-15-10/h2,5-6,9H,1,3-4,7-8H2,(H2,14,16,17)

InChI Key

HISMTXGYUACHCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=NC(=N2)C3=CC=CC=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.